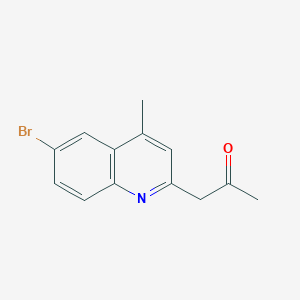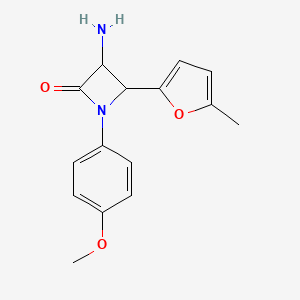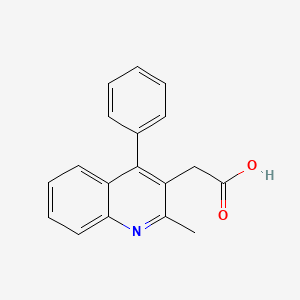
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 5-aminoquinoline with ethyl 1H-pyrazole-4-carboxylate under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoline and pyrazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides or pyrazole N-oxides, while reduction can produce various reduced derivatives of the parent compound .
科学的研究の応用
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxamide
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylic acid
- 1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxaldehyde
Uniqueness
1-(5-Aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate is unique due to its specific combination of quinoline and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
1-(5-aminoquinolin-2-yl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-9(21-15(20)10-7-17-18-8-10)13-6-5-11-12(16)3-2-4-14(11)19-13/h2-9H,16H2,1H3,(H,17,18) |
InChIキー |
ZBPLOKZXJMEDRW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC(=C2C=C1)N)OC(=O)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




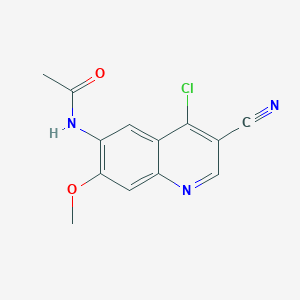



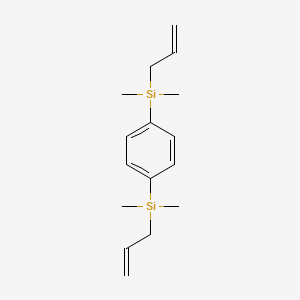
![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)

![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
